molecular formula C22H27N9O2 B2994868 N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1797026-21-1

N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B2994868
CAS No.: 1797026-21-1
M. Wt: 449.519
InChI Key: GKDBZBUBPHYPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a heterocyclic small molecule featuring:

  • A pyrimidine core substituted with a 1,2,4-triazole group at position 4.
  • A piperidine ring linked to the pyrimidine (position 4) and bearing a carboxamide at position 2.
  • A morpholine-substituted pyridine moiety connected via a methylene bridge to the piperidine.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O2/c32-22(25-12-17-3-1-5-24-21(17)29-7-9-33-10-8-29)18-4-2-6-30(13-18)19-11-20(27-15-26-19)31-16-23-14-28-31/h1,3,5,11,14-16,18H,2,4,6-10,12-13H2,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDBZBUBPHYPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=C(N=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated intermediates, coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are meticulously controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using reagents like N-bromosuccinimide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Requires the presence of a base or acid catalyst to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Key pathways affected include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Context

Compound 77 ():
  • Structure : 4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine.
  • Key Differences : Replaces the triazole with a pyridyl group and includes a piperazine substituent.
  • Activity : Described as an antimalarial candidate , synthesized via Suzuki coupling. The pyridyl group may enhance target affinity compared to triazole, but solubility could differ due to the absence of the carboxamide .
MK-0974 ():
  • Structure : Piperidine-carboxamide core with fluorophenyl and azabenzimidazolone substituents.
  • Key Differences : Features a fluorophenyl group instead of pyrimidine-triazole and includes a trifluoroethyl group for improved bioavailability.
  • Activity : CGRP receptor antagonist with oral efficacy. The carboxamide and fluorinated groups highlight strategies for balancing potency and pharmacokinetics .
Z601-1577 ():
  • Structure: (morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone.
  • Key Differences: Methanone linker instead of carboxamide; lacks pyrimidine-triazole.
  • The absence of a charged carboxamide may reduce solubility .

Functional Group Analysis

Feature Target Compound MK-0974 Compound 77 Z601-1577
Core Heterocycle Pyrimidine-triazole Azabenzimidazolone Pyrimidine-pyridyl Pyridine-morpholine
Substituents Morpholine-pyridinyl Fluorophenyl Piperazine Piperidine
Linker Carboxamide Trifluoroethyl Piperidinyl Methanone
logP (estimated) ~2.5–3.0* Not reported Not reported 1.48

*Estimated based on structural similarity to Z601-1577 and MK-0973.

Hypothesized Pharmacological Profiles

  • Target Compound : The triazole-pyrimidine core may engage in hydrogen bonding with kinase ATP pockets, while the morpholine-pyridinyl group could enhance solubility. The carboxamide may improve metabolic stability compared to ester or ketone linkers .
  • Compound 77 : Highlights the role of pyridyl substituents in antimalarial activity, suggesting that triazole substitution in the target compound might redirect specificity toward different targets (e.g., kinases) .

Biological Activity

N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that integrates a morpholine ring, a pyridine moiety, and a triazole-pyrimidine framework, suggesting a multifaceted mechanism of action against various biological targets.

Chemical Structure

The chemical structure of the compound can be described by the following formula:

C22H26N6O(Molecular Weight 394.49 g mol)\text{C}_{22}\text{H}_{26}\text{N}_{6}\text{O}\quad (\text{Molecular Weight }394.49\text{ g mol})

This structure is crucial for understanding its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the triazole and pyrimidine rings enhances its potential as an enzyme inhibitor, particularly against kinases and other targets involved in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The specific compound may exhibit similar or enhanced activity due to its unique structural features.

Anticancer Properties

Studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, a related triazole derivative showed IC50 values as low as 0.98 µM against A549 lung cancer cells . This suggests that this compound could have promising anticancer effects, warranting further investigation.

Anti-Tubercular Activity

The compound's potential as an anti-tubercular agent has also been explored. A series of related compounds showed significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . Given the structural similarities, it is plausible that this compound could exhibit comparable efficacy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including those structurally related to our compound. The findings indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most active compounds had MIC values significantly lower than conventional antibiotics, highlighting their potential as alternative therapeutic agents .

Cytotoxicity Assessment

In assessing cytotoxicity, compounds analogous to this compound were tested on human embryonic kidney (HEK) cells. Results indicated low toxicity profiles, suggesting that these compounds could be developed with a favorable safety margin for therapeutic applications .

Data Summary Table

Biological Activity Target IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus0.125 - 8 µg/mL
AnticancerA549 Lung Cancer Cells0.98 µM
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18 µM
CytotoxicityHEK CellsNon-toxic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.